molecular formula C7H7BCl2O2 B13583306 (2,4-Dichlorobenzyl)boronic acid

(2,4-Dichlorobenzyl)boronic acid

Cat. No.: B13583306
M. Wt: 204.85 g/mol
InChI Key: AHQCTEHMELFVKG-UHFFFAOYSA-N
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Description

(2,4-Dichlorobenzyl)boronic acid is an organoboron compound that features a benzyl group substituted with two chlorine atoms at the 2 and 4 positions and a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,4-Dichlorobenzyl)boronic acid typically involves the hydroboration of 2,4-dichlorobenzyl halides. One common method is the reaction of 2,4-dichlorobenzyl chloride with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium acetate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorobenzyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds from Suzuki-Miyaura coupling and phenols from oxidation reactions .

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorobenzyl)boronic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The chlorine atoms can also participate in additional substitution reactions, providing further versatility in synthetic applications .

Properties

Molecular Formula

C7H7BCl2O2

Molecular Weight

204.85 g/mol

IUPAC Name

(2,4-dichlorophenyl)methylboronic acid

InChI

InChI=1S/C7H7BCl2O2/c9-6-2-1-5(4-8(11)12)7(10)3-6/h1-3,11-12H,4H2

InChI Key

AHQCTEHMELFVKG-UHFFFAOYSA-N

Canonical SMILES

B(CC1=C(C=C(C=C1)Cl)Cl)(O)O

Origin of Product

United States

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